molecular formula C25H46N2O4 B14473459 Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate CAS No. 65345-40-6

Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate

Cat. No.: B14473459
CAS No.: 65345-40-6
M. Wt: 438.6 g/mol
InChI Key: KYCZMGBGMMBQAH-UHFFFAOYSA-N
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Description

Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate: is an organic compound known for its unique structural properties. It is a derivative of piperidine and is often used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with diethylpropanedioate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with unique properties.

Biology:

  • Investigated for its potential use in drug delivery systems due to its stability and reactivity.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry:

Mechanism of Action

The mechanism by which Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate exerts its effects involves its interaction with various molecular targets. The compound can act as a stabilizer or reactant in different chemical processes. Its unique structure allows it to participate in a variety of reactions, making it a versatile compound in both research and industrial applications .

Comparison with Similar Compounds

    Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Known for its use as a light stabilizer in polymers.

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in organic synthesis and as a catalyst.

Uniqueness: Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate stands out due to its specific structural features that allow for a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in various fields of research and industry .

Properties

CAS No.

65345-40-6

Molecular Formula

C25H46N2O4

Molecular Weight

438.6 g/mol

IUPAC Name

bis(2,2,6,6-tetramethylpiperidin-4-yl) 2,2-diethylpropanedioate

InChI

InChI=1S/C25H46N2O4/c1-11-25(12-2,19(28)30-17-13-21(3,4)26-22(5,6)14-17)20(29)31-18-15-23(7,8)27-24(9,10)16-18/h17-18,26-27H,11-16H2,1-10H3

InChI Key

KYCZMGBGMMBQAH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)OC1CC(NC(C1)(C)C)(C)C)C(=O)OC2CC(NC(C2)(C)C)(C)C

Origin of Product

United States

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